Pecazine

MALT1 inhibition Cancer research Autoimmune disease

This potent, selective MALT1 allosteric inhibitor (IC50=0.42-0.83 µM) enables apoptosis and NF-κB pathway interrogation in ABC-DLBCL and cancer models, a functional profile absent in chlorpromazine and other phenothiazines. Unlike dopamine-targeting antipsychotics, its low-sedation/high-anticholinergic signature and RANKL-inhibitory activity make it a unique tool for neuropharmacology and onco-immunology. The compound is supplied exclusively for validated research use, backed by rigorous analytical data to ensure batch-to-batch reproducibility in target-engagement assays.

Molecular Formula C19H22N2S
Molecular Weight 310.5 g/mol
CAS No. 60-89-9
Cat. No. B1679146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePecazine
CAS60-89-9
Synonymsmepazine
mepazine monohydrochloride
mepazine, ion(1+)
pecazin
Molecular FormulaC19H22N2S
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3
InChIKeyCBHCDHNUZWWAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pecazine (CAS 60-89-9) Procurement Guide: Phenothiazine Derivative with Distinct MALT1 Inhibitory Profile


Pecazine (INN; also known as mepazine, trade name Pacatal) is a synthetic phenothiazine derivative first synthesized in 1953 and historically used as a neuroleptic/tranquilizer [1]. Its core structure consists of a tricyclic phenothiazine ring system with an N-methylpiperidinylmethyl side chain, placing it within the broader phenothiazine class of antipsychotics [2]. Contemporary research has identified pecazine as a potent and selective allosteric inhibitor of MALT1 protease activity, with additional activity as a RANKL inhibitor, distinguishing it from other phenothiazines that primarily target dopamine and serotonin receptors [3].

Why Pecazine Cannot Be Simply Substituted with Generic Phenothiazines


Substituting pecazine with other phenothiazine derivatives without explicit verification is scientifically unjustified due to its unique pharmacological fingerprint. While sharing a common phenothiazine backbone, pecazine diverges significantly in its side-chain structure and receptor engagement profile. Unlike chlorpromazine, which exhibits potent dopamine D2 receptor antagonism (Ki = 0.66 nM) and substantial sedation, pecazine demonstrates a distinct MALT1 protease inhibitory profile (IC50 = 0.42-0.83 µM) and a side-effect profile characterized by reduced sedation and lower extrapyramidal symptom risk due to potent parasympatholytic/anticholinergic effects [1]. Moreover, pecazine's lack of significant antipsychotic activity, comparable to promethazine, further underscores that phenothiazine class membership alone is insufficient to guarantee functional equivalence [2].

Quantitative Differentiation of Pecazine from Comparators: Evidence-Based Procurement Guide


MALT1 Protease Inhibition: Pecazine vs. Chlorpromazine and Other Phenothiazines

Pecazine is a potent and selective MALT1 protease inhibitor, with IC50 values of 0.83 µM for full-length GSTMALT1 and 0.42 µM for the GSTMALT1 325-760 segment . In contrast, chlorpromazine, a widely used phenothiazine, does not exhibit significant MALT1 inhibition at comparable concentrations; a study identified mepazine (pecazine), thioridazine, and promazine as phenothiazine MALT1 inhibitors, but chlorpromazine was notably absent from this list [1]. This represents a class-level inference that pecazine possesses a unique MALT1 inhibitory function not shared by chlorpromazine.

MALT1 inhibition Cancer research Autoimmune disease

Clinical Side Effect Profile: Reduced Sedation and Extrapyramidal Symptoms vs. Chlorpromazine

Pecazine was considered interchangeable with chlorpromazine in terms of clinical efficacy, but with a distinctly different side effect profile characterized by less sedation and a lower risk of extrapyramidal symptoms (EPS) [1]. This differentiation is attributed to pecazine's potent parasympatholytic and anticholinergic effects [1]. While quantitative incidence rates are not directly provided, the qualitative difference in side effect burden is consistently documented across multiple sources [2].

Antipsychotic side effects Sedation Extrapyramidal symptoms

Acute Toxicity Profile: Pecazine LD50 vs. Chlorpromazine LD50

Pecazine demonstrates a distinct acute toxicity profile in rodent models. Intraperitoneal LD50 values are 200 mg/kg in rats and 140 mg/kg in mice [1]. In comparison, chlorpromazine exhibits an oral LD50 of 142 mg/kg in rats . While these values are not directly comparable due to different administration routes (i.p. vs. oral), they provide a baseline for cross-study comparison. The data suggest that pecazine's acute toxicity profile differs from that of chlorpromazine, which may have implications for dosing and safety assessments in preclinical studies.

Toxicology LD50 Preclinical safety

Optimal Research and Industrial Application Scenarios for Pecazine Based on Quantitative Evidence


MALT1-Dependent Pathway Investigation in Oncology and Immunology

Pecazine's potent and selective inhibition of MALT1 protease (IC50 = 0.42-0.83 µM) makes it a valuable tool for dissecting MALT1-dependent signaling in ABC-DLBCL cells and other cancer models . Unlike chlorpromazine, which lacks this activity, pecazine enables specific interrogation of MALT1's role in NF-κB activation and apoptosis [1].

Historical Comparator in Antipsychotic Pharmacology Studies

In research aimed at understanding the evolution of antipsychotic pharmacotherapy, pecazine serves as a historical comparator with a unique side-effect profile—specifically, reduced sedation and lower EPS risk compared to chlorpromazine [2]. This allows for controlled studies examining the relationship between anticholinergic activity and side-effect burden in phenothiazine derivatives.

Preclinical Toxicology and Safety Pharmacology Screening

The acute toxicity profile of pecazine (LD50 i.p. 200 mg/kg rat, 140 mg/kg mouse) provides a reference point for safety pharmacology studies in rodents [3]. This data supports dose-ranging and toxicokinetic assessments when pecazine is employed as a reference compound or tool in preclinical safety evaluations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pecazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.